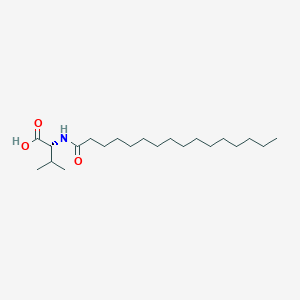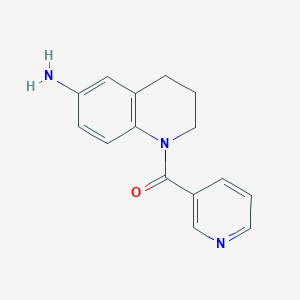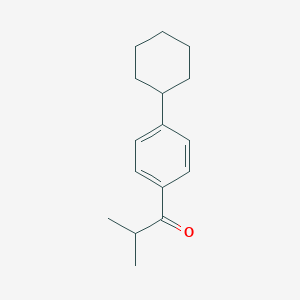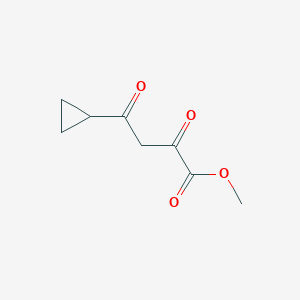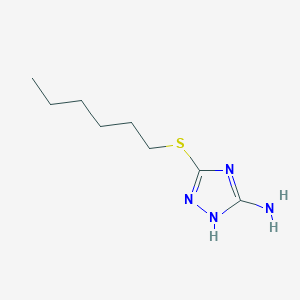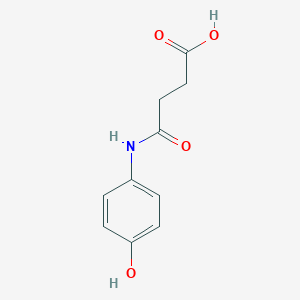
4-(4-Hydroxyanilino)-4-oxobutanoic acid
Übersicht
Beschreibung
“4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by several synonyms, including MLS000760368, (E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid, and SMR000369633 .
Molecular Structure Analysis
The compound’s structure includes a 4-hydroxyanilino group and a 4-oxo-2-butenoic acid group . The InChI string representation of the molecule is InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ .Physical And Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 86.6 Ų, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The derivatives of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid have shown promising results as scaffolds for developing antimicrobial agents. These compounds exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species . Notably, they have demonstrated substantial activity against Candida auris, a particularly challenging pathogen due to its resistance to many antifungal drugs .
Enzyme Inhibition for Diabetes Management
In the context of diabetes mellitus, a pandemic in modern society, the regulation of carbohydrate hydrolysis is crucial. Derivatives of this compound have been studied for their α-amylase and α-glucosidase inhibition mechanisms. These enzymes are key in the digestive process that converts carbohydrates into glucose. The compound’s derivatives can inhibit these enzymes, thereby controlling hyperglycemia—a significant characteristic of diabetes .
Wirkmechanismus
Target of Action
It’s structurally similar to tyrosine , which is one of the 20 standard amino acids used by cells to synthesize proteins . It’s also related to 4-(4-hydroxyphenyl)-but-3-en-2-one, which has been shown to inhibit α-amylase and α-glucosidase .
Mode of Action
The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner . This suggests that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid might interact with its targets in a similar way, leading to changes in their activity.
Biochemical Pathways
It’s structurally similar to tyrosine , which plays a significant role in the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .
Pharmacokinetics
It’s structurally similar to tyrosine , which is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . Most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Result of Action
The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to inhibit α-amylase and α-glucosidase , which could potentially lead to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels.
Action Environment
Microbial hydroxylation has been shown to be an effective method for the formation of 4-(4′-hydroxyanilino)-5-anilinophthalimide , suggesting that microbial enzymes could potentially influence the action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid.
Eigenschaften
IUPAC Name |
4-(4-hydroxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJPSXOXNMQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345567 | |
| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
CAS RN |
62558-67-2 | |
| Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



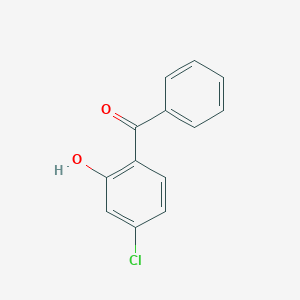
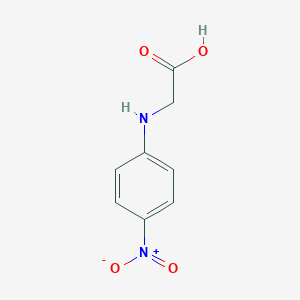
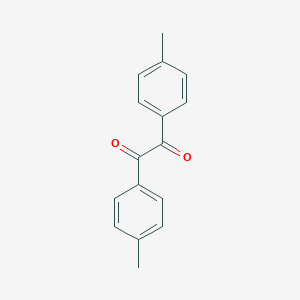
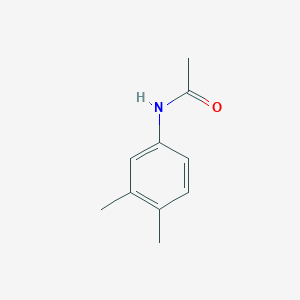
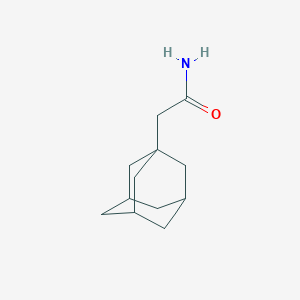
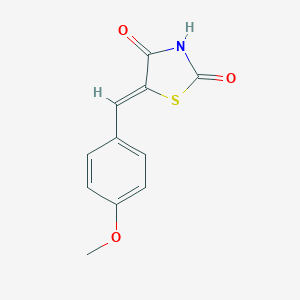
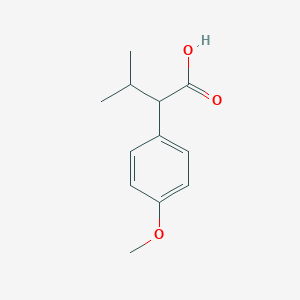
![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)
